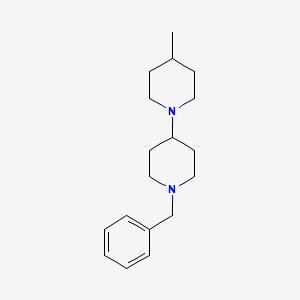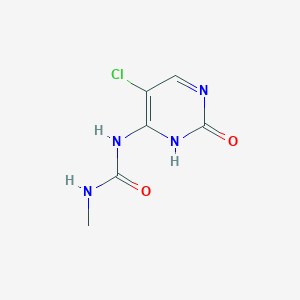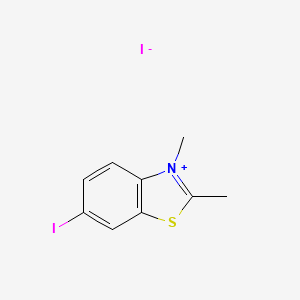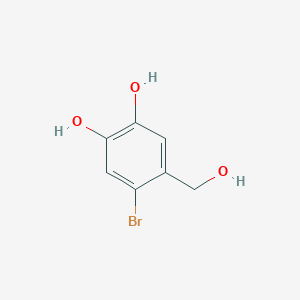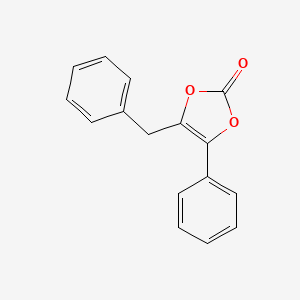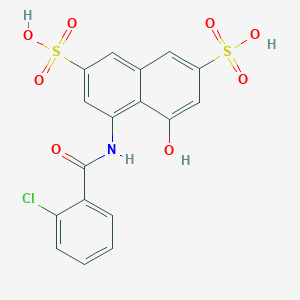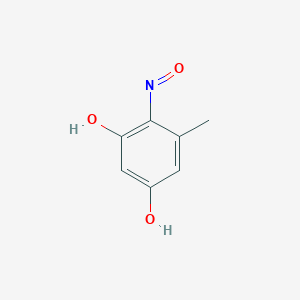
5-Methyl-4-nitrosobenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-nitrosobenzene-1,3-diol is an organic compound with a molecular formula of C7H7NO3 It is a derivative of benzene, featuring both nitroso and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-nitrosobenzene-1,3-diol typically involves the nitration of 5-methylbenzene-1,3-diol followed by reduction to introduce the nitroso group. One common method involves the use of nitric acid and sulfuric acid for nitration, followed by reduction using agents such as sodium dithionite or iron powder under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-nitrosobenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions
Major Products Formed
Oxidation: Formation of 5-methyl-4-nitroquinone.
Reduction: Formation of 5-methyl-4-aminobenzene-1,3-diol.
Substitution: Formation of halogenated derivatives such as this compound
Scientific Research Applications
5-Methyl-4-nitrosobenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a signaling molecule in cellular processes.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Methyl-4-nitrosobenzene-1,3-diol involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. The hydroxyl groups can form hydrogen bonds, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Nitrosobenzene-1,3-diol: Similar structure but lacks the methyl group.
5-Methyl-4-nitrobenzene-1,3-diol: Contains a nitro group instead of a nitroso group.
5-Methyl-4-aminobenzene-1,3-diol: Contains an amino group instead of a nitroso group .
Uniqueness
5-Methyl-4-nitrosobenzene-1,3-diol is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The methyl group also influences its physical properties and reactivity compared to its analogs .
Properties
CAS No. |
116480-13-8 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5-methyl-4-nitrosobenzene-1,3-diol |
InChI |
InChI=1S/C7H7NO3/c1-4-2-5(9)3-6(10)7(4)8-11/h2-3,9-10H,1H3 |
InChI Key |
PXLZOYARTHUMNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


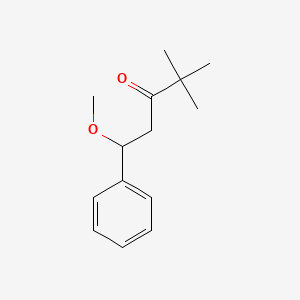
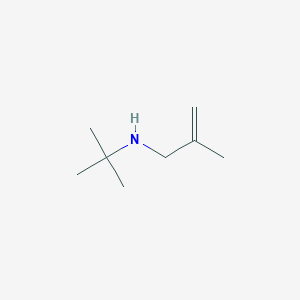
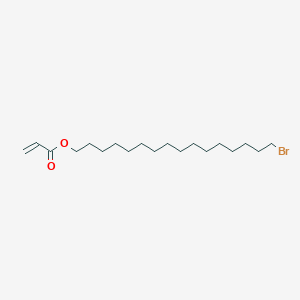
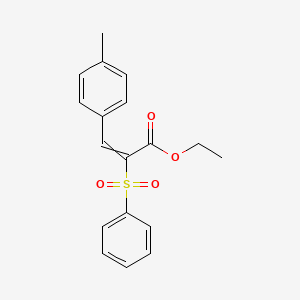
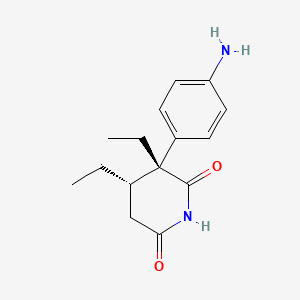
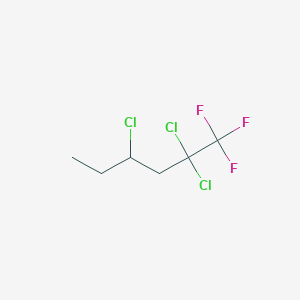
![6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B14310309.png)
